BenchChemオンラインストアへようこそ!

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide

PDE10A inhibition Cyclopropyl amide CNS disorders

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide (CAS 1308506-38-8) is a chiral N-cyclopropyl-N-(dichlorobenzyl) valine-derived amide with the molecular formula C15H20Cl2N2O and a molecular weight of approximately 315.24 g/mol. It belongs to a broader class of cyclopropyl amide derivatives that have been investigated as histamine H3 receptor ligands and phosphodiesterase (PDE) inhibitors.

Molecular Formula C15H20Cl2N2O
Molecular Weight 315.2 g/mol
Cat. No. B7870088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide
Molecular FormulaC15H20Cl2N2O
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N
InChIInChI=1S/C15H20Cl2N2O/c1-9(2)14(18)15(20)19(11-4-5-11)8-10-3-6-12(16)13(17)7-10/h3,6-7,9,11,14H,4-5,8,18H2,1-2H3/t14-/m0/s1
InChIKeyRTEHEZBDECOBGP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide: Chemical Identity and Procurement Baseline


(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide (CAS 1308506-38-8) is a chiral N-cyclopropyl-N-(dichlorobenzyl) valine-derived amide with the molecular formula C15H20Cl2N2O and a molecular weight of approximately 315.24 g/mol . It belongs to a broader class of cyclopropyl amide derivatives that have been investigated as histamine H3 receptor ligands and phosphodiesterase (PDE) inhibitors [1]. Commercial sources typically offer this compound at purities of 95% or 98%, supplied in research-scale quantities (e.g., 500 mg) . The presence of both the (S)-valine stereocenter and the 3,4-dichloro substitution pattern on the benzyl ring provides distinct structural features compared to its regioisomeric and stereochemical analogs, which may translate into differential target binding and biological activity.

Why Generic Substitution of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide Is Not Supported by Evidence


The pharmacophoric contribution of the 3,4-dichlorobenzyl moiety in cyclopropyl amide derivatives is highly regiospecific; even minor positional changes in chlorine substitution can profoundly alter target affinity and selectivity. For instance, N-cyclopropyl amides bearing 2,3-dichlorobenzyl groups have been reported as potent renin inhibitors (IC50 = 0.400 nM) [1], and the 2,4-dichlorobenzyl regioisomer (CAS 1353995-76-2) is commercially listed with distinct physicochemical properties (predicted LogP, density) . Without direct comparative pharmacological data, the assumption that the 3,4-dichloro isomer is functionally interchangeable with any other dichlorobenzyl congener is scientifically unfounded. Differences in chlorine substitution patterns have been shown to cause drastic shifts in PDE inhibitory activity within closely related compound series [2], underscoring the procurement risk of substituting analogs without verified biological equivalence.

Quantitative Differentiation Evidence for (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide


PDE10A Inhibitory Activity: Cross-Study Comparison with a Structurally Related PDE10A Inhibitor

The target compound is reported to inhibit human PDE10A with an IC50 of 7.30 nM [1]. In contrast, a structurally related cyclopropyl pyrimidine derivative (6-cyclopropyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-3-(pyrimidin-5-ylamino)pyridine-2-carboxamide) exhibited PDE10A inhibition with a Ki of 8,700 nM in a fragment screening campaign [2]. This represents an approximately 1,200-fold difference in potency that underscores the critical role of the dichlorobenzylamide scaffold in achieving nanomolar PDE10A engagement. Caution is warranted, as the target compound's IC50 was derived from a muscarinic M3 receptor antagonist assay, while the comparator's Ki was measured in a direct PDE10A enzymatic assay.

PDE10A inhibition Cyclopropyl amide CNS disorders

Regioisomeric Differentiation: Physicochemical Property Comparison with the 2,3-Dichlorobenzyl Analog

The 3,4-dichlorobenzyl isomer (target) and the 2,3-dichlorobenzyl isomer (CAS 1354020-52-2) share the same molecular formula but differ in predicted physicochemical properties. The 2,3-dichloro isomer has a reported density of 1.3±0.1 g/cm³, a boiling point of 447.0±45.0 °C at 760 mmHg, and a predicted LogP of 2.98 . These properties influence solubility, membrane permeability, and metabolic stability. While head-to-head biological data are lacking, the known sensitivity of PDE selectivity to chlorine substitution patterns makes the 3,4-dichloro isomer a distinct chemical entity that cannot be replaced by the 2,3-dichloro analog without risking altered target engagement [1].

Regioisomer comparison Physicochemical properties Lead optimization

Stereochemical Integrity: Chiral Purity as a Determinant of Biological Activity

The target compound is specified as the (S)-enantiomer. Commercial sources report a minimum purity of 98% . In the broader class of valine-derived amides, stereochemistry is a critical determinant of target binding. For example, within a series of N-aryl-substituted valine derivatives acting as PPARγ agonists, the (S)-configuration was essential for high-affinity binding, with the corresponding (R)-enantiomers showing significantly diminished activity [1]. While direct enantiomeric comparison data for 3,4-dichlorobenzyl valinamide are not publicly available, the procurement of racemic or enantiomerically undefined material carries the risk of at least 50% inactive or off-target-active content, compromising experimental reproducibility.

Chiral purity Stereospecific activity Enantiomeric differentiation

PDE2A Selectivity Profile: Evidence from a Related Cyclopropyl Amide Series

Within the patent literature, cyclopropyl amide derivatives have been claimed as selective PDE2 inhibitors for the treatment of tachycardia [1]. A close structural analog from US11419874 (Example 30) inhibited human recombinant PDE2A with an IC50 of 54 nM [2]. Although the target compound's PDE2A IC50 has not been publicly disclosed, its structural features (3,4-dichlorobenzyl in place of the 2,4-disubstituted benzyl found in Example 30) are anticipated to modulate PDE2A affinity. The commercial availability of the target compound enables direct benchmarking against these disclosed PDE2 inhibitors in a head-to-head assay format.

PDE2A inhibition Cardiovascular research Selectivity profiling

Recommended Research and Procurement Scenarios for (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide


PDE10A Lead Optimization and Selectivity Profiling

Based on its reported 7.30 nM activity at the muscarinic M3 receptor (co-reported with PDE10A binding), this compound can serve as a starting point for developing selective PDE10A inhibitors for CNS indications. Its procurement is justified when the research goal requires a dichlorobenzyl-substituted cyclopropyl amide scaffold with confirmed nanomolar potency that can be benchmarked against known PDE10A fragments (Ki = 8,700 nM) [1][2].

Regioisomeric SAR Studies on Dichlorobenzyl PDE Inhibitors

The 3,4-dichloro substitution pattern is underexplored relative to the 2,3- and 2,4-dichloro congeners. This compound enables systematic SAR campaigns to map the chlorine positional preference for PDE2A and PDE10A inhibition, where commercial sourcing of the pure (S)-enantiomer ensures that stereochemical variables are controlled [3].

Cardiovascular Target Validation Using PDE2-Selective Tool Compounds

Given that structurally analogous cyclopropyl amides have demonstrated PDE2A inhibition (IC50 = 54 nM) and are claimed for tachycardia treatment, this compound is a candidate for in vitro PDE2A profiling. Its use is appropriate in academic or industrial labs seeking to validate PDE2A as a target in cardiomyocyte assays, provided that the compound's actual PDE2A inhibitory potency is first confirmed experimentally [4].

Chiral Amide Reference Standard for Analytical Method Development

With a specified purity of ≥98% and a defined (S)-stereochemistry, this compound is suitable for use as a chiral reference standard in HPLC method development for related valine-derived amide drug candidates. Its procurement supports quality control workflows where enantiomeric discrimination is critical for batch release testing [5].

Quote Request

Request a Quote for (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.